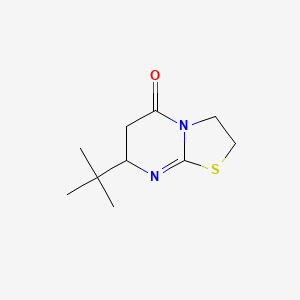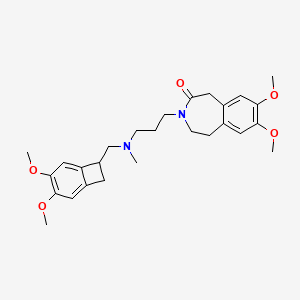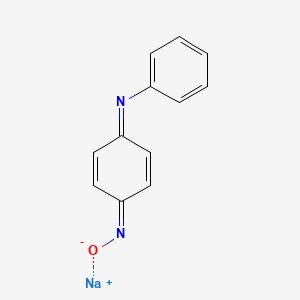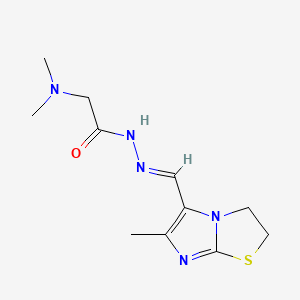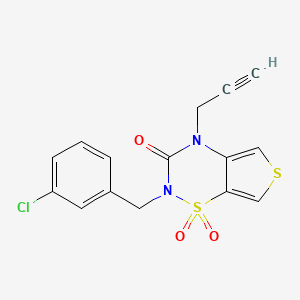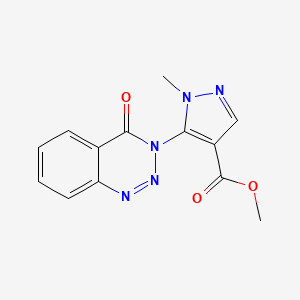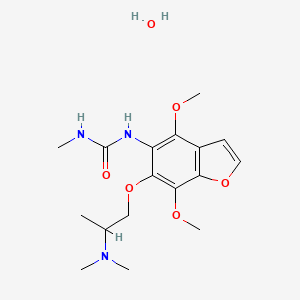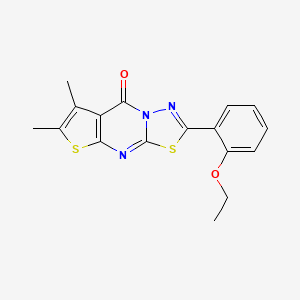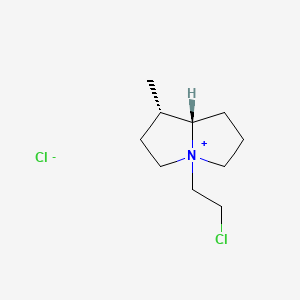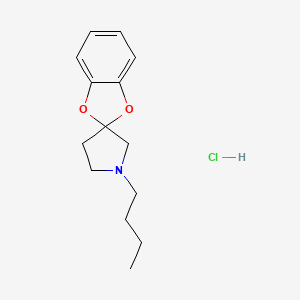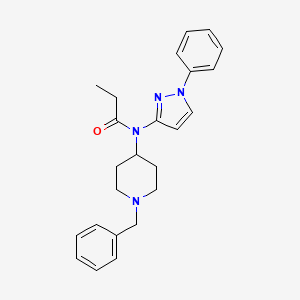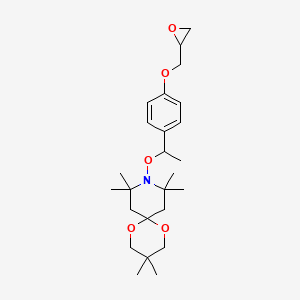
1,5-Dioxa-9-azaspiro(5.5)undecane, 3,3,8,8,10,10-hexamethyl-9-(1-(4-(oxiranylmethoxy)phenyl)ethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dioxa-9-azaspiro(5.5)undecane, 3,3,8,8,10,10-hexamethyl-9-(1-(4-(oxiranylmethoxy)phenyl)ethoxy)- is a complex organic compound with a unique spiro structure. This compound is characterized by its spirocyclic framework, which includes both oxygen and nitrogen atoms, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dioxa-9-azaspiro(5.5)undecane, 3,3,8,8,10,10-hexamethyl-9-(1-(4-(oxiranylmethoxy)phenyl)ethoxy)- typically involves multiple steps, starting from simpler precursors. One common method involves the reaction of 4-piperidone with propylene glycol to form the spirocyclic core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1,5-Dioxa-9-azaspiro(5.5)undecane, 3,3,8,8,10,10-hexamethyl-9-(1-(4-(oxiranylmethoxy)phenyl)ethoxy)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxiranylmethoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1,5-Dioxa-9-azaspiro(5.5)undecane, 3,3,8,8,10,10-hexamethyl-9-(1-(4-(oxiranylmethoxy)phenyl)ethoxy)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of 1,5-Dioxa-9-azaspiro(5.5)undecane, 3,3,8,8,10,10-hexamethyl-9-(1-(4-(oxiranylmethoxy)phenyl)ethoxy)- involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,5-Dioxa-9-azaspiro(5.5)undecane: A simpler analog without the hexamethyl and oxiranylmethoxyphenyl groups.
3,9-Diazaspiro(5.5)undecane: Contains two nitrogen atoms in the spirocyclic core.
1,7-Dioxaspiro(5.5)undecane: Features two oxygen atoms in the spirocyclic core.
Uniqueness
1,5-Dioxa-9-azaspiro(5.5)undecane, 3,3,8,8,10,10-hexamethyl-9-(1-(4-(oxiranylmethoxy)phenyl)ethoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
434898-80-3 |
|---|---|
Molecular Formula |
C25H39NO5 |
Molecular Weight |
433.6 g/mol |
IUPAC Name |
3,3,8,8,10,10-hexamethyl-9-[1-[4-(oxiran-2-ylmethoxy)phenyl]ethoxy]-1,5-dioxa-9-azaspiro[5.5]undecane |
InChI |
InChI=1S/C25H39NO5/c1-18(19-8-10-20(11-9-19)27-12-21-13-28-21)31-26-23(4,5)14-25(15-24(26,6)7)29-16-22(2,3)17-30-25/h8-11,18,21H,12-17H2,1-7H3 |
InChI Key |
BZDPHNAHPCCTIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OCC2CO2)ON3C(CC4(CC3(C)C)OCC(CO4)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-but-2-enedioic acid;4-(8-chloro-6H-benzo[c][1,5]benzoxathiepin-6-yl)-1-methylpiperidine](/img/structure/B15191047.png)

